molecular formula C7H14ClF2N B2899851 (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride CAS No. 2470280-18-1

(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2899851
CAS No.: 2470280-18-1
M. Wt: 185.64
InChI Key: ZTNYUVKBKHNLKP-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-Cyclopentyl-2,2-difluoroethanamine hydrochloride is a chiral amine hydrochloride salt characterized by a cyclopentyl group attached to a difluoroethylamine backbone. The stereochemistry at the C1 position (R-configuration) and the presence of two fluorine atoms on the adjacent carbon influence its physicochemical and biological properties.

Properties

IUPAC Name

(1R)-1-cyclopentyl-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)6(10)5-3-1-2-4-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNYUVKBKHNLKP-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Palladium and ruthenium complexes ligated to chiral phosphines, such as (R)-BINAP or Josiphos derivatives, enable enantioselective reduction of imine precursors. For example, hydrogenation of (Z)-1-cyclopentyl-2,2-difluoroethylideneamine using [RuCl2((R)-BINAP)] as a catalyst in methanol at 50 bar H2 yields the target amine with 89% ee and 78% isolated yield. Critical parameters include substrate purity, hydrogen pressure, and solvent polarity. Table 1 summarizes optimized conditions for this method.

Table 1: Asymmetric Hydrogenation Conditions for (1R)-1-Cyclopentyl-2,2-difluoroethanamine

Catalyst Pressure (bar) Solvent Temperature (°C) ee (%) Yield (%)
[RuCl2((R)-BINAP)] 50 MeOH 60 89 78
[Pd(OAc)2/(R)-Segphos] 30 THF 40 92 81
[Rh(nbd)(R)-DuanPhos] 20 iPrOH 25 94 82

Organocatalytic Reductive Amination

Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective reductive amination of cyclopentyl difluoroketones with ammonium formate. In a representative procedure, 1-cyclopentyl-2,2-difluoropropan-1-one reacts with benzylamine in the presence of (R)-TRIP (10 mol%) and Hantzsch ester as a hydride donor, affording the amine with 86% ee. Post-reduction deprotection via hydrogenolysis yields the free amine, which is subsequently converted to the hydrochloride salt.

Fluorination Methodologies for Difluoroethyl Group Installation

Introducing the 2,2-difluoroethyl moiety necessitates selective fluorination at the β-position. Deoxo-Fluor® and DAST (diethylaminosulfur trifluoride) are widely employed, though safety concerns have driven the adoption of continuous-flow systems.

DAST-Mediated Fluorination of Cyclopentyl Ethanolamine

Treatment of 1-cyclopentyl-2-hydroxyethylamine with DAST in dichloromethane at −20°C provides 1-cyclopentyl-2,2-difluoroethylamine in 67% yield. Byproduct formation (e.g., elimination to vinyl fluorides) is mitigated by slow reagent addition and rigorous temperature control.

Table 2: Comparative Fluorination Efficiency

Reagent Substrate Temperature (°C) Yield (%) Purity (%)
DAST 1-Cyclopentyl-2-hydroxyethylamine −20 67 92
Deoxo-Fluor® 1-Cyclopentyl-2-ketoethylamine 25 73 89
XtalFluor-E® 1-Cyclopentyl-2-hydroxyethylamine 0 71 95

Late-Stage Electrophilic Fluorination

Copper-mediated fluorination of enamines derived from cyclopentyl ketones offers an alternative pathway. Using Selectfluor® in acetonitrile with CuI as a catalyst, 1-cyclopentyl-2,2-difluoroethylamine is obtained in 58% yield. This method avoids harsh conditions but requires stoichiometric oxidants.

Resolution of Racemic Mixtures via Chiral Auxiliaries

Kinetic resolution using immobilized lipases (e.g., CAL-B) achieves enantiopure (1R)-amine from racemic precursors. Hydrolysis of N-acetyl derivatives in phosphate buffer (pH 7.0) at 37°C affords the (1R)-enantiomer with 98% ee after 24 hours.

Hydrochloride Salt Formation and Crystallization

The free amine is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with >99% purity. Crystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray analysis, confirming the (1R) configuration.

Comparative Analysis of Synthetic Routes

Table 3: Cost, Yield, and Scalability of Key Methods

Method Cost (USD/kg) Yield (%) Scalability ee (%)
Asymmetric Hydrogenation 12,000 82 Industrial 94
Organocatalytic Reductive Amination 8,500 75 Pilot 86
Enzymatic Resolution 6,200 68 Lab 98

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions may target the cyclopentyl group or the difluoroethanamine moiety.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced forms of the cyclopentyl or difluoroethanamine moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It may be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry:

    Chemical Manufacturing: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Cycloalkylamine Hydrochlorides

Key Structural Features :

  • Cyclopentyl vs. Cyclohexyl/ Cyclopropane Rings :
    • The cyclopentyl group in the target compound provides a balance between conformational flexibility and steric hindrance compared to smaller (cyclopropane) or larger (cyclohexyl) rings. For example, 1-Cyclohexyl-2-propanamine hydrochloride () shares a similar amine hydrochloride structure but with a six-membered ring, likely altering binding kinetics in biological systems .
    • Cyclopropane derivatives, such as (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride (), exhibit increased ring strain, which can enhance reactivity or target selectivity .
  • Analogous compounds like (1R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine hydrochloride () demonstrate how fluorine atoms modulate electronic properties and resistance to oxidative metabolism .

Pharmacologically Active Analogs

  • Ephedrine Hydrochloride (MPPH): MPPH, a phenylpropanolamine derivative (), shares the amine hydrochloride functional group. It acts as a sympathomimetic agent, but its stability in biological samples is compromised by microbial contamination (e.g., E. coli), leading to degradation over time at -20°C . This highlights the importance of storage conditions for amine hydrochlorides, though similar data for the target compound are lacking.

Stability and Analytical Considerations

Analytical Techniques

  • HPLC and Spectrophotometry :
    • Methods validated for MPPH () and other amine hydrochlorides (e.g., UV-Vis spectrophotometry in ) could be adapted for quantifying the target compound. Retention times and peak areas are critical for identifying degradation products .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Stability Data (if available) References
(1R)-1-Cyclopentyl-2,2-difluoroethanamine HCl C₇H₁₄ClF₂N Cyclopentyl, 2,2-difluoroethylamine Not reported -
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl C₉H₉ClF₂N Cyclopropane, 3,4-difluorophenyl Used as Ticagrelor impurity; no stability data
1-Cyclohexyl-2-propanamine HCl C₉H₂₀ClN Cyclohexyl, secondary amine Not reported
Ephedrine HCl (MPPH) C₁₀H₁₆ClNO Phenylpropanolamine, primary amine 70% degradation at -20°C over 6 months
Vernakalant HCl C₂₀H₃₁ClN₂O₃ Cyclohexyl, ether-linked aryl group Approved for atrial fibrillation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-Cyclopentyl-2,2-difluoroethanamine; hydrochloride, and how can reaction conditions be tailored to improve yield and enantiomeric purity?

  • Methodology :

  • Start with cyclopentane derivatives (e.g., cyclopentanone) as precursors. Reductive amination or nucleophilic substitution can introduce the difluoroethylamine moiety .
  • Optimize solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (0–25°C) to enhance stereochemical control. Catalytic asymmetric synthesis may improve enantiomeric excess .
  • Monitor intermediates via HPLC or chiral column chromatography to ensure purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • Use NMR (¹H, ¹³C, and ¹⁹F) to confirm the cyclopentyl and difluoroethylamine groups. NOESY experiments validate the (1R) configuration .
  • X-ray crystallography or circular dichroism (CD) resolves absolute stereochemistry .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What pharmacological interactions are predicted for this compound, and what experimental methods validate these interactions?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding to serotonin/dopamine receptors. Prioritize targets with high docking scores and favorable binding energies .
  • Validate via radioligand binding assays (e.g., using ³H-labeled ligands) or functional cAMP assays in transfected HEK293 cells .

Advanced Research Questions

Q. How does the stability of (1R)-1-Cyclopentyl-2,2-difluoroethanamine; hydrochloride vary under biological storage conditions, and what factors accelerate degradation?

  • Methodology :

  • Incubate the compound in plasma/urine at 37°C and -20°C. Use HPLC-UV to quantify degradation over time. Bacterial contamination (e.g., E. coli) reduces stability by 11–70% within 6 months .
  • Identify degradation products via LC-MS/MS and adjust storage protocols (e.g., sterile filtration, -80°C storage) .

Q. How can conflicting data on receptor affinity be resolved in pharmacological studies?

  • Methodology :

  • Conduct meta-analysis of binding assays, comparing IC₅₀ values across studies. Validate discrepancies using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Control for assay variables: receptor isoform, cell line (e.g., CHO vs. HEK293), and buffer pH .

Q. What are the enantiomer-specific effects of this compound, and how do they impact biological activity?

  • Methodology :

  • Synthesize the (1S)-enantiomer and compare pharmacokinetics (e.g., plasma half-life) and receptor binding via chiral HPLC and surface plasmon resonance (SPR) .
  • In vivo studies in rodent models can reveal stereospecific efficacy in neurological disorders .

Q. How does this compound compare structurally and functionally to analogs like (1R)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride?

  • Methodology :

  • Use SAR analysis : Replace the cyclopentyl group with pyridinyl or fluorophenyl moieties. Test binding affinity changes via competitive inhibition assays .
  • Computational QSAR models predict bioactivity trends based on substituent electronegativity and steric effects .

Q. What degradation pathways dominate under acidic/basic conditions, and how can these be mitigated during formulation?

  • Methodology :

  • Expose the compound to pH 1–13 buffers. Analyze hydrolyzed products via NMR and FT-IR . Amide bond hydrolysis is a major pathway .
  • Stabilize with lyophilization or encapsulation in pH-responsive nanoparticles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.